Robtein

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Robtein can be synthesized through a series of chemical reactions. One common method involves the use of resacetophenone and methyl gallate as starting materials. The synthesis process includes benzyl protection, condensation, and deprotection steps . The reaction conditions typically involve the use of sodium hydride as a catalyst and pyridinium chlorochromate for oxidation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate this compound from other by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Robtein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction of this compound leads to the formation of dihydrochalcones.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.

Major Products

The major products formed from these reactions include various substituted chalcones, dihydrochalcones, and quinones .

Applications De Recherche Scientifique

Drug Discovery

Robtein's primary application lies in drug discovery, where it is utilized for its potential therapeutic effects. The following table summarizes key aspects of this compound's role in drug discovery:

Computational Methods

This compound has been integrated into various computational frameworks that facilitate drug design:

- Structure-Based Drug Design (SBDD) : Utilizing high-resolution structural data, researchers have modeled interactions between this compound and its targets, leading to optimized designs with enhanced therapeutic potential .

- Ligand-Based Drug Design (LBDD) : This approach leverages existing knowledge of related compounds to predict the activity of this compound derivatives, aiding in the identification of novel therapeutic agents .

Inhibitory Activity Against Kinases

A notable case study involved the use of this compound as an inhibitor against specific kinases implicated in cancer progression. The study utilized both experimental and computational techniques to demonstrate that modifications to this compound significantly increased its inhibitory potency compared to existing drugs.

- Methodology : The study employed molecular docking simulations followed by biological assays to validate findings.

- Results : Enhanced derivatives of this compound exhibited IC50 values lower than those of established kinase inhibitors, suggesting superior efficacy .

Antimicrobial Properties

Another significant application of this compound is in the development of antimicrobial agents. Research indicated that certain derivatives of this compound displayed potent activity against drug-resistant bacterial strains.

Mécanisme D'action

Robtein exerts its effects through various molecular targets and pathways. It interacts with free radicals and protein systems to exhibit its antioxidant and anti-inflammatory properties. The compound also modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anti-cancer effects .

Comparaison Avec Des Composés Similaires

Robtein is similar to other chalcone compounds such as isoliquiritigenin and robidanol. it is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties . Similar compounds include:

Isoliquiritigenin: Known for its estrogenic and anti-cancer activities.

Robidanol: Exhibits skin-whitening and anti-acne properties.

This compound stands out due to its potent antioxidant and anti-inflammatory effects, making it a valuable compound in various fields of research and industry.

Activité Biologique

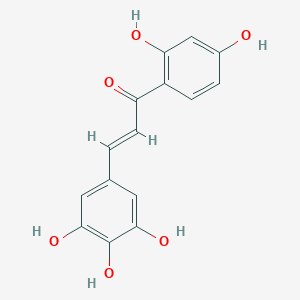

Robtein, scientifically known as 2',3,4,4',5-pentahydroxychalcone, is a flavonoid compound with significant biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from diverse research findings and case studies.

Synthesis of this compound

This compound is synthesized from resacetophenone and gallaldehyde through a series of chemical reactions. The synthesis involves the formation of a chalcone structure, which is crucial for its biological activity. The α,β-unsaturated carbonyl system in chalcones is believed to play a significant role in their antiproliferative effects against cancer cells. Research indicates that hydroxylated chalcone derivatives demonstrate enhanced antiproliferative activity compared to their non-hydroxylated counterparts .

Antiproliferative Effects

This compound exhibits notable antiproliferative effects on various cancer cell lines. Studies have shown that the presence of multiple hydroxyl groups in its structure correlates with increased activity against cancer cells. For instance, derivatives of this compound have been tested against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, demonstrating significant reductions in cell viability .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as tyrosinase, α-amylase, and α-glucosidase, which are involved in various metabolic processes. This inhibition can contribute to its potential as an antidiabetic and anti-inflammatory agent .

- Antioxidant Properties : The compound exhibits strong antioxidant activity, which helps in reducing oxidative stress in cells. This property is essential for preventing cellular damage that can lead to cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Comparative Analysis : A comparative study assessed the biological activities of this compound with other flavonoids. Results indicated that this compound had superior antiproliferative effects compared to flavones and other chalcone derivatives due to its unique hydroxylation pattern .

- Purification Techniques : Research on purification methods revealed that this compound could be effectively isolated using high-performance liquid chromatography (HPLC), allowing for detailed studies on its biological properties. Table 1 summarizes the partitioning of this compound during extraction processes.

| Compound | Concentration in S Phase | Concentration in D Phase |

|---|---|---|

| Dihydrorobinetin | 38% | 5.5% |

| This compound | 2% | 34% |

Propriétés

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-2-3-10(12(18)7-9)11(17)4-1-8-5-13(19)15(21)14(20)6-8/h1-7,16,18-21H/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAXFZHJXUCLDR-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415779 | |

| Record name | Robtein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2679-65-4 | |

| Record name | Robtein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.